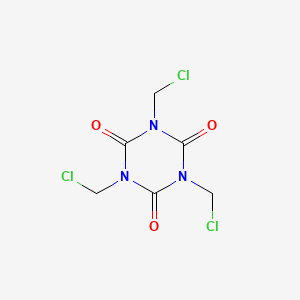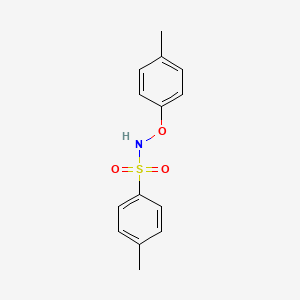![molecular formula C10H5IN2 B14490727 Propanedinitrile, [(4-iodophenyl)methylene]- CAS No. 64781-21-1](/img/structure/B14490727.png)
Propanedinitrile, [(4-iodophenyl)methylene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanedinitrile, [(4-iodophenyl)methylene]- is an organic compound with the molecular formula C10H5IN2. This compound is characterized by the presence of a propanedinitrile group attached to a 4-iodophenyl methylene group. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanedinitrile, [(4-iodophenyl)methylene]- typically involves the reaction of 4-iodobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of propanedinitrile, [(4-iodophenyl)methylene]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Chemischer Reaktionen
Types of Reactions
Propanedinitrile, [(4-iodophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The iodine atom in the 4-iodophenyl group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes
Reduction: Primary amines
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
Propanedinitrile, [(4-iodophenyl)methylene]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of propanedinitrile, [(4-iodophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity.
Vinylidene cyanide: Another nitrile compound with a different structural arrangement.
1,1-Dicyanoethylene: A related compound with two nitrile groups attached to an ethylene backbone.
Uniqueness
Propanedinitrile, [(4-iodophenyl)methylene]- is unique due to the presence of the 4-iodophenyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions and reactivity that are not observed in simpler nitrile compounds.
Eigenschaften
CAS-Nummer |
64781-21-1 |
|---|---|
Molekularformel |
C10H5IN2 |
Molekulargewicht |
280.06 g/mol |
IUPAC-Name |
2-[(4-iodophenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C10H5IN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H |
InChI-Schlüssel |
NIUMNIHLRRGMNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[Dec-9-ynoxy(diphenyl)methyl]benzene](/img/structure/B14490654.png)

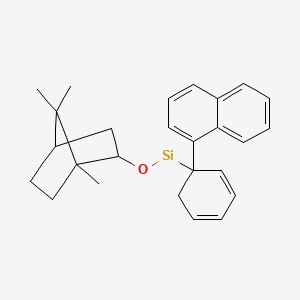
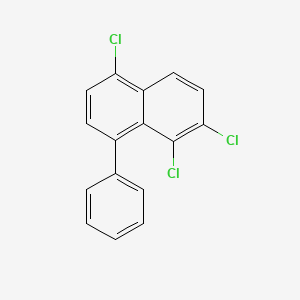


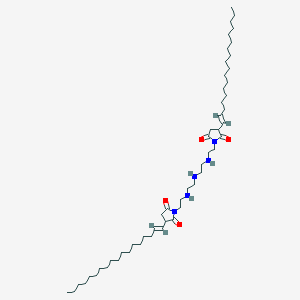
![2,3,3a,11b-Tetrahydro-1h-cyclopenta[a]anthracene](/img/structure/B14490706.png)

